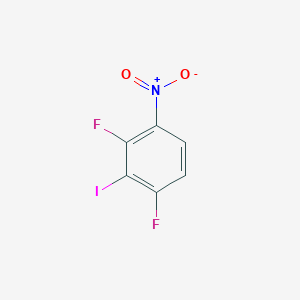

1,3-Difluoro-2-iodo-4-nitrobenzene

Descripción general

Descripción

“1,3-Difluoro-2-iodo-4-nitrobenzene” is a chemical compound with the CAS Number: 1145881-54-4 . It has a molecular weight of 284.99 and its linear formula is C6H2F2INO2 . It is typically stored in a dark place, sealed in dry, at room temperature . It is available in solid form .

Molecular Structure Analysis

The molecular structure of “1,3-Difluoro-2-iodo-4-nitrobenzene” is represented by the InChI code: 1S/C6H2F2INO2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H .Physical And Chemical Properties Analysis

“1,3-Difluoro-2-iodo-4-nitrobenzene” is a solid and is stored at room temperature . It has a molecular weight of 284.99 and its linear formula is C6H2F2INO2 .Aplicaciones Científicas De Investigación

Crystal Packing and Intermolecular Interactions

Research on compounds such as 1-iodo-3-nitrobenzene reveals the significance of halogen interactions in crystal packing. These molecules link through I...I and NO2...NO2 interactions, indicating that similar halogen and nitro group interactions could be expected with 1,3-difluoro-2-iodo-4-nitrobenzene. Such interactions are crucial for understanding molecular assembly, which has implications in material science and crystal engineering (K. Merz, 2003).

Dissociative Electron Attachment and Anion States

Studies on nitrobenzene derivatives, including those with halogen substituents, have been investigated for their electronic properties through electron transmission spectroscopy (ETS) and dissociative electron attachment spectroscopy (DEAS). Such research sheds light on the electronic structure and reactive anion states of these molecules, suggesting potential applications in understanding electron-induced reactions in halogenated nitroaromatics, which may extend to 1,3-difluoro-2-iodo-4-nitrobenzene (N. Asfandiarov et al., 2007).

Continuous Platinum-Mediated Hydrogenation

Research involving the chemoselective reduction of iodo-nitroaromatics in a continuous process highlights the challenges and solutions in achieving high yields and selectivity. This research is pertinent for the synthesis and functionalization of pharmaceutical intermediates, suggesting that 1,3-difluoro-2-iodo-4-nitrobenzene could be a candidate for similar catalytic processes (Todor Baramov et al., 2017).

Nanowire Construction on Graphite

The ability of halogenated nitrobenzenes to form nanowires on graphite surfaces at room temperature offers insights into the potential of 1,3-difluoro-2-iodo-4-nitrobenzene in nanotechnology. The mechanism of nanowire formation is crucial for the development of novel nanostructured materials for electronic applications (Zhong-Jie Jiang et al., 2007).

Molecular Recognition and Interactions

The study of molecular recognition involving iodo and nitro groups in crystalline structures demonstrates the potential for designing materials based on specific intermolecular interactions. These interactions could guide the development of sensors, molecular switches, or other devices where 1,3-difluoro-2-iodo-4-nitrobenzene might play a role due to its functional groups (F. Allen et al., 1994).

Safety and Hazards

Mecanismo De Acción

Mode of Action

Nitrobenzene derivatives are often involved in redox reactions, where the nitro group can be reduced to an amino group . This process can affect the function of the target molecule, leading to changes in cellular processes.

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Difluoro-2-iodo-4-nitrobenzene. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . The compound’s solubility can also affect its bioavailability and action .

Propiedades

IUPAC Name |

1,3-difluoro-2-iodo-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2INO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLPUHQHTBTCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Difluoro-2-iodo-4-nitrobenzene | |

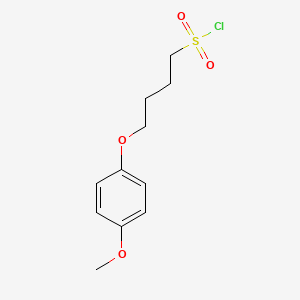

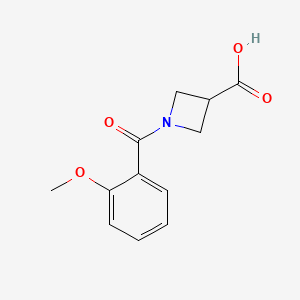

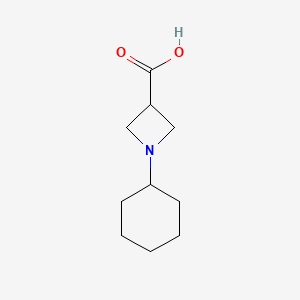

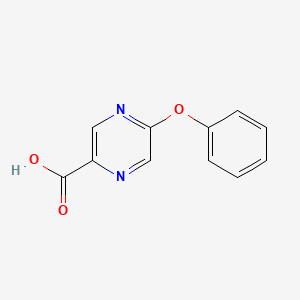

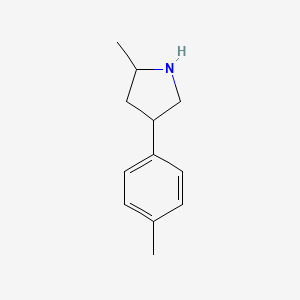

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

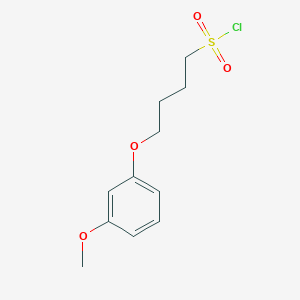

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B1426953.png)